molecular formula C9H7BrFNO2 B6616357 4-(5-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one CAS No. 1478638-26-4

4-(5-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one

Cat. No. B6616357
CAS RN: 1478638-26-4
M. Wt: 260.06 g/mol
InChI Key: DRCBQDUXIJXEJR-UHFFFAOYSA-N
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Description

The compound “5-Bromo-2-fluorophenylacetic acid” is a related compound with a molecular formula of C8H6BrFO2 and an average mass of 233.034 Da . It’s an important organic intermediate in medicinal chemistry .


Synthesis Analysis

The synthesis of a related compound, “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone”, was reported in a study . The compound was obtained by an unreported synthetic method and its structure was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-fluorophenylacetic acid” was analyzed using various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction . The study also used density functional theory to further understand the molecular electrostatic potential and frontier molecular orbitals of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-fluorophenylacetic acid” include a molecular formula of C8H6BrFO2, an average mass of 233.034 Da, and a monoisotopic mass of 231.953506 Da .

Safety and Hazards

The safety information for “5-Bromo-2-fluorophenylacetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO2/c10-5-1-2-7(11)6(3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCBQDUXIJXEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one

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